N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide
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Overview
Description
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is a complex organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with 2-hydroxynaphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-chloro-4-nitrophenyl-2-ketonaphthalene-1-carboxamide.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-hydroxynaphthalene-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structural features, such as the nitro and hydroxyl groups, play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide
- N-(2-Chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-(2-Chloro-4-nitrophenyl)-2-hydroxy-3-nitrobenzamide
Uniqueness
N-(2-Chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with a nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals .
Properties
CAS No. |
63245-16-9 |
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Molecular Formula |
C17H11ClN2O4 |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11ClN2O4/c18-13-9-11(20(23)24)6-7-14(13)19-17(22)16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H,(H,19,22) |
InChI Key |
OIZUWYCMKSJOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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